(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol
Description
(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol featuring a 3,4-bis(trifluoromethyl)phenyl substituent. The compound’s stereochemistry (3S configuration) and the electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 4-positions of the phenyl ring confer distinct physicochemical properties, including enhanced lipophilicity and metabolic stability. Such structural attributes are critical in pharmaceutical applications, particularly as intermediates for bioactive molecules. For example, analogs like Aprepitant (an antiemetic drug) share the bis(trifluoromethyl)phenyl motif, highlighting its relevance in drug design .
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-6(9(18)3-4-19)5-8(7)11(15,16)17/h1-2,5,9,19H,3-4,18H2/t9-/m0/s1 |
InChI Key |
SRNJFOQCBWKILA-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Trifluoromethylated Aldehydes
Reductive amination offers a direct route by reacting 3,4-bis(trifluoromethyl)benzaldehyde with nitroethane, followed by reduction. This method leverages the electrophilicity of the aldehyde and the nucleophilicity of the amine precursor.
Key Steps
-
Condensation : 3,4-Bis(trifluoromethyl)benzaldehyde reacts with nitroethane in the presence of ammonium acetate to form the imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.
-
Final Reduction : LiAlH₄ reduces the nitro group to an amine, yielding the target compound .
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Imine Formation | NH₄OAc, EtOH, reflux | 85% | N/A |
| NaBH₃CN Reduction | NaBH₃CN, MeOH, 0°C | 78% | 90% anti |
| LiAlH₄ Reduction | LiAlH₄, THF, reflux | 88% | N/A |
Ring-Opening of Trifluoromethyloxiranes
Epoxide ring-opening with ammonia or amines provides access to β-amino alcohols. For the target compound, 2-(3,4-bis(trifluoromethyl)phenyl)oxirane undergoes regioselective amination.
Procedure
-
Epoxide Synthesis : 3,4-Bis(trifluoromethyl)styrene is epoxidized using m-CPBA.
-
Aminolysis : The epoxide reacts with aqueous ammonia in ethanol at 60°C, followed by NaBH₄ reduction to stabilize the amino alcohol .
| Parameter | Value |
|---|---|
| Epoxidation Yield | 76% |
| Aminolysis Time | 12 h |
| Final ee | 82% (with chiral catalyst) |
Nucleophilic Trifluoromethylation of α-Amino Aldehydes
This method employs (trifluoromethyl)trimethylsilane (TMS-CF₃) to introduce the trifluoromethyl group. The α-amino aldehyde precursor is generated from protected amino acids.
Synthesis Pathway
-
Aldehyde Preparation : Boc-protected serine is oxidized to the aldehyde using Dess-Martin periodinane.
-
Trifluoromethylation : TMS-CF₃ adds to the aldehyde in the presence of TBAF, yielding a β-trifluoromethyl alcohol.
-
Deprotection : Acidic removal of the Boc group furnishes the free amine .
| Reagent | Role | Outcome |
|---|---|---|
| TMS-CF₃ | CF₃ Source | 65% Yield |
| TBAF | Fluoride Donor | Activates Silane |
| HCl/MeOH | Deprotection | Quantitative |
Resolution of Racemic Mixtures via Chiral Auxiliaries
When racemic synthesis is unavoidable, chiral resolution using diastereomeric salt formation achieves enantiopure product.
Example
-
Salt Formation : Racemic 3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is treated with (R)-mandelic acid in ethanol.
-
Crystallization : The (S)-enantiomer mandelate salt precipitates preferentially (de >95%) .
| Resolution Agent | Solvent | ee Achieved |
|---|---|---|
| (R)-Mandelic Acid | Ethanol | 98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Asymmetric Hydrogenation | High ee, Few Steps | Costly Catalysts | Industrial |
| Reductive Amination | Simple Workflow | Moderate ee | Lab-Scale |
| Epoxide Aminolysis | Atom Economy | Long Reaction Times | Pilot-Scale |
| Chiral Resolution | High Purity | Low Yield | Small-Scale |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Aprepitant and Fosaprepitant Derivatives
Aprepitant (5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one) and its prodrug Fosaprepitant incorporate a bis(trifluoromethyl)phenyl group but differ in core structure and functional complexity. While (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is a simpler amino alcohol, Aprepitant’s morpholine-triazole scaffold enhances its binding affinity to neurokinin-1 receptors. Key distinctions include:
- Substituent Position : The bis(trifluoromethyl) group in the target compound is at the 3,4-positions, whereas Aprepitant’s is at 3,5-positions. This positional variance may influence steric interactions in biological systems.
- Functional Groups : The absence of morpholine and triazole rings in the target compound simplifies synthesis but reduces target specificity compared to Aprepitant .
Table 1: Structural and Functional Comparison
| Property | This compound | Aprepitant |
|---|---|---|
| Core Structure | Amino alcohol | Morpholine-triazole |
| CF₃ Positions | 3,4-phenyl | 3,5-phenyl |
| Molecular Weight (g/mol) | ~328 (estimated) | 534.43 |
| Application | Pharmaceutical intermediate | Antiemetic drug |
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol
This compound (Catalog of Rare Chemicals, 2017) shares an amino alcohol backbone and a single trifluoromethylphenyl group. Key differences include:
- Substituent Number : A single -CF₃ group at the 4-position versus two -CF₃ groups in the target compound.
- Amino Group Position: The amino group is at the 2-position of the propanol chain, whereas the target compound’s amino group is at the 3-position. These differences result in lower lipophilicity (logP ~1.8 vs. ~3.5 estimated for the target compound) and altered hydrogen-bonding capacity, impacting solubility and pharmacokinetics .
(3S)-3-amino-3-(2-fluoro-3-methylphenyl)propan-1-ol
This analog (CAS:1336651-70-7) replaces the bis-CF₃ groups with a fluoro and methyl substituent. The electron-withdrawing -CF₃ groups in the target compound enhance metabolic resistance compared to the electron-donating methyl group. Safety data for the fluoro-methyl analog indicate stringent handling requirements (e.g., avoiding heat sources, P210), suggesting that the target compound’s higher halogen content may necessitate similar precautions .
Table 2: Substituent Impact on Properties
| Compound | Substituents | logP (Estimated) | Key Safety Notes |
|---|---|---|---|
| (3S)-3-amino-3-[3,4-bis(CF₃)phenyl]propan-1-ol | 3,4-bis(CF₃) | ~3.5 | Requires P210 precautions |
| (3S)-3-amino-3-(2-fluoro-3-methylphenyl)propan-1-ol | 2-fluoro, 3-methyl | ~2.2 | P201, P202, P210 guidelines |
Boron-Containing TADF Emitters (PrFPCz, PrFCzP, PrFTPA)
Though unrelated pharmacologically, boron complexes like PrFPCz () share bis(trifluoromethyl) motifs. These compounds exploit -CF₃ groups for electron-withdrawing effects to achieve small singlet-triplet energy gaps (ΔEₛₜ <0.1 eV), enabling thermally activated delayed fluorescence (TADF). In contrast, the target compound’s -CF₃ groups likely enhance steric bulk and electronic effects for drug-receptor interactions rather than optoelectronic properties .
Biological Activity
(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is a compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H11F6NO
- Molecular Weight : 287.2 g/mol
- CAS Number : 1213688-50-6
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its potency against specific enzymes and receptors.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological effects, including:
- Inhibition of Enzymatic Activity : Trifluoromethyl-substituted compounds have been shown to inhibit enzymes such as reverse transcriptase, which is crucial in viral replication processes .
- Antimicrobial Properties : Studies have demonstrated that related compounds exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
- Cytotoxic Activity : The compound may possess cytotoxic properties that could be beneficial in cancer therapy. For instance, studies on similar amino alcohols have shown effectiveness against various cancer cell lines .
Case Study 1: Enzyme Inhibition
A study focusing on the structure-activity relationship (SAR) of trifluoromethyl-substituted phenols revealed that the inclusion of a trifluoromethyl group significantly enhances the inhibitory potency against serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may similarly enhance inhibition of relevant biological pathways.
Case Study 2: Antimicrobial Activity
In vitro tests on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 6 to 12.5 µg/mL for compounds with similar structural features . This indicates that this compound could exhibit comparable antimicrobial efficacy.
Comparative Table of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for enantioselective preparation of (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol?
Methodological Answer:
Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies.
- Catalytic Asymmetric Amination : Use a chiral palladium catalyst with a β-keto ester precursor. The trifluoromethyl groups enhance electrophilicity, facilitating stereocontrol during amination .
- Chiral Resolution : Synthesize the racemic mixture and resolve enantiomers using chiral HPLC or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) .
- Reductive Amination : Employ (S)-proline-derived chiral auxiliaries to direct stereochemistry during ketone reduction and subsequent amination .
Advanced Question: How do steric and electronic effects of the 3,4-bis(trifluoromethyl)phenyl group influence reaction kinetics in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing trifluoromethyl groups reduce electron density on the phenyl ring, slowing electrophilic aromatic substitution but accelerating SN2 reactions at the β-carbon.
- Kinetic Studies : Compare reaction rates of the target compound with non-fluorinated analogs using stopped-flow UV-Vis spectroscopy.
- DFT Calculations : Model transition states to quantify steric hindrance and electronic effects. The 3,4-substitution pattern creates a steric "block" that favors axial attack in chair-like transition states .
Basic Question: What analytical techniques are critical for characterizing enantiomeric purity and structural integrity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 min) .
- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns. The CF groups show distinct signals at ~-60 ppm .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline) .
Advanced Question: How can conflicting biological activity data between enantiomers be systematically addressed?
Methodological Answer:
- Enantiomer-Specific Assays : Test (3S)- and (3R)-enantiomers separately in receptor-binding assays (e.g., radioligand displacement) to identify stereoselective interactions .
- Molecular Docking : Simulate binding poses with targets like G-protein-coupled receptors (GPCRs) to explain activity differences. The 3,4-bis(trifluoromethyl) group may sterically hinder (3R)-enantiomer binding .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the amino alcohol moiety is accelerated by moisture.
- Storage Recommendations : Store at -20°C under argon in amber vials with desiccant (e.g., molecular sieves). Monitor purity via HPLC every 6 months .
Advanced Question: How can computational modeling predict the compound’s bioavailability and metabolic fate?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate logP (~2.5), permeability (Caco-2 model), and cytochrome P450 metabolism. The CF groups may reduce hepatic clearance due to increased hydrophobicity .
- Metabolite Identification : Simulate Phase I/II metabolism with BioTransformer. Likely pathways include hydroxylation at the propanol chain and glucuronidation .
Basic Question: What synthetic intermediates are key for scalable production?
Methodological Answer:
- Ketone Precursor : 3-[3,4-Bis(trifluoromethyl)phenyl]-3-oxopropan-1-ol, synthesized via Friedel-Crafts acylation.
- Chiral Amine Source : (S)-α-Methylbenzylamine for reductive amination. Optimize reaction conditions (e.g., NaBH in THF) to minimize racemization .
Advanced Question: How does the compound interact with lipid bilayers in membrane permeability studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 chips to measure partitioning kinetics. The CF groups enhance membrane penetration due to increased lipophilicity.
- Molecular Dynamics (MD) : Simulate interactions with DPPC bilayers. The hydroxyl group forms hydrogen bonds with phosphate heads, while the CF-phenyl moiety embeds in the hydrophobic core .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Assessment : Although not explicitly toxic, amino alcohols can cause irritation. Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize with dilute HCl before incineration .
Advanced Question: How can discrepancies in reported biological activity be resolved through structural analogs?
Methodological Answer:
- SAR Studies : Synthesize analogs with mono-CF, methoxy, or nitro substituents. Test in parallel assays (e.g., IC in enzyme inhibition).
- Crystallographic Analysis : Co-crystallize with target enzymes (e.g., kinases) to identify critical binding interactions. The 3,4-CF substitution may block active-site access in some isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
